molecular formula C20H23N5O B5685182 (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone

Cat. No.: B5685182
M. Wt: 349.4 g/mol
InChI Key: VKWMHXRBFIFOEB-UHFFFAOYSA-N
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Description

The compound (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone is a complex organic molecule that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core and a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting 5,7-dimethyl-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions.

    Introduction of the Piperidinylmethanone Moiety: The piperidinylmethanone moiety can be introduced by reacting the triazolopyrimidine intermediate with 3-methyl-3-phenylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible biological activities, such as anti-inflammatory or anticancer properties.

    Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone: can be compared with other triazolopyrimidine derivatives and piperidinylmethanone compounds.

  • Examples of similar compounds include (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-phenylpiperidin-1-yl)methanone and (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methylpiperidin-1-yl)methanone .

Uniqueness

The uniqueness of This compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a triazolopyrimidine core with a piperidinylmethanone moiety makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14-12-15(2)25-17(22-23-19(25)21-14)18(26)24-11-7-10-20(3,13-24)16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWMHXRBFIFOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C(=O)N3CCCC(C3)(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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